molecular formula C7H4BrClO B042548 4-Bromobenzoyl chloride CAS No. 586-75-4

4-Bromobenzoyl chloride

Cat. No. B042548
CAS RN: 586-75-4
M. Wt: 219.46 g/mol
InChI Key: DENKGPBHLYFNGK-UHFFFAOYSA-N
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Patent
US05200110

Procedure details

101 g (0.5 mol) of 4-bromobenzoic acid was refluxed in 73 cm3 (1.0 mol) of SOCl2 for 3 hours on a warm water bath. The excess SOCl2 was distilled off under reduced pressure on the warm water bath using an aspirator to yield 108 g (0.49 mol) of 4-bromobenzoic acid chloride.
Quantity
101 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][CH:3]=1.O=S(Cl)[Cl:13]>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
101 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
73 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess SOCl2 was distilled off under reduced pressure on the warm water bath

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.49 mol
AMOUNT: MASS 108 g
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.